5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of 1,4-dichlorobutane with ammonia, followed by methylation using methyl iodide.
Formation of the Piperidine Ring: The piperidine ring is synthesized by the reduction of pyridine using sodium borohydride, followed by methylation.
Formation of the Oxazole Ring: The oxazole ring is synthesized through the cyclization of an appropriate α-haloketone with an amide.
Coupling Reactions: The final compound is obtained by coupling the piperazine, piperidine, and oxazole intermediates under specific reaction conditions, typically involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Scientific Research Applications
5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4,3-d]pyrimidin-7-one
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
Uniqueness
5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of structural features, including the presence of both piperazine and piperidine rings, as well as the oxazole ring
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-16-7-9-26(10-8-16)30(27,28)18-5-3-17(4-6-18)20-23-19(15-22)21(29-20)25-13-11-24(2)12-14-25/h3-6,16H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYYSWOEQALBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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